2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane
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Overview
Description
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane is an organic compound that features both an amino group and a sulfonyl group attached to a trifluoroethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane typically involves the radical addition of N-Fmoc allylamine and xanthates with functionalized substituents, followed by oxidative chlorination with N-chlorosuccinimide/HCl . This method is expeditious and practical, yielding Fmoc-protected 2-aminoethanesulfonyl chlorides with different functionalized substituents in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding sulfonamides.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for oxidation, hydrazine hydrate for reduction, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include sulfonamides, reduced sulfonyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of sulfonopeptides and other complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane involves its interaction with molecular targets through its amino and sulfonyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanesulfonyl azide: Similar in structure but contains an azide group instead of a trifluoroethane backbone.
2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride: Contains a methylpropane backbone instead of trifluoroethane.
Uniqueness
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane is unique due to its trifluoroethane backbone, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific functional properties .
Properties
Molecular Formula |
C4H8F3NO2S |
---|---|
Molecular Weight |
191.17 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethylsulfonyl)ethanamine |
InChI |
InChI=1S/C4H8F3NO2S/c5-4(6,7)3-11(9,10)2-1-8/h1-3,8H2 |
InChI Key |
LCAFKXUREMWCMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)CC(F)(F)F)N |
Origin of Product |
United States |
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